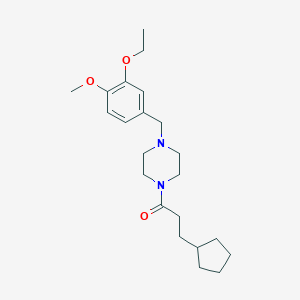
1-(3-Cyclopentylpropanoyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopentylpropanoyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine, commonly known as CPP-EMB, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CPP-EMB belongs to the class of piperazine derivatives and has been shown to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of CPP-EMB is not fully understood, but it is believed to act on multiple targets in the central nervous system. CPP-EMB has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals. CPP-EMB also acts on GABAergic neurotransmission, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
CPP-EMB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CPP-EMB inhibits the production of pro-inflammatory cytokines, including TNF-α and IL-1β, which are involved in the pathogenesis of inflammatory diseases. CPP-EMB has also been shown to reduce pain-related behavior in animal models of acute and chronic pain. In addition, CPP-EMB has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-EMB is its high purity and yield, which makes it suitable for further research and development. CPP-EMB has also been shown to exhibit a wide range of pharmacological properties, making it a versatile compound for studying various diseases and disorders. However, one of the limitations of CPP-EMB is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of CPP-EMB. One potential area of research is the investigation of CPP-EMB for the treatment of neuropathic pain and anxiety disorders. In addition, further studies are needed to elucidate the exact mechanism of action of CPP-EMB and its potential targets in the central nervous system. Finally, the development of new analogs of CPP-EMB with improved pharmacological properties could lead to the discovery of novel therapeutics for various diseases and disorders.
Conclusion
In conclusion, CPP-EMB is a novel compound that exhibits various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. The synthesis of CPP-EMB has been optimized to achieve high yields and purity, making it suitable for further research and development. CPP-EMB has been extensively studied for its potential therapeutic applications, and further research is needed to fully understand its mechanism of action and potential targets in the central nervous system. Overall, CPP-EMB represents a promising candidate for the development of novel therapeutics for various diseases and disorders.
Synthesemethoden
The synthesis of CPP-EMB involves a series of chemical reactions. The starting material for the synthesis is 3-ethoxy-4-methoxybenzylamine, which undergoes a reaction with cyclopentanone to form 3-cyclopentylpropanone-4-(3-ethoxy-4-methoxybenzyl)imine. This intermediate compound is then reduced using sodium borohydride to produce CPP-EMB. The synthesis of CPP-EMB has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
CPP-EMB has been extensively studied for its potential therapeutic applications. In vitro studies have shown that CPP-EMB exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain-related behavior. CPP-EMB has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, CPP-EMB has been investigated for its potential use in the treatment of neuropathic pain and anxiety disorders.
Eigenschaften
Molekularformel |
C22H34N2O3 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
3-cyclopentyl-1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H34N2O3/c1-3-27-21-16-19(8-10-20(21)26-2)17-23-12-14-24(15-13-23)22(25)11-9-18-6-4-5-7-18/h8,10,16,18H,3-7,9,11-15,17H2,1-2H3 |
InChI-Schlüssel |
HXFMVHZYEZKATR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CCC3CCCC3)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CCC3CCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247390.png)
![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)



![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)